N-(8-ethoxyquinolin-5-yl)-4-fluorobenzamide
Description
N-(8-ethoxyquinolin-5-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of quinoline derivatives
Properties
Molecular Formula |
C18H15FN2O2 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
N-(8-ethoxyquinolin-5-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C18H15FN2O2/c1-2-23-16-10-9-15(14-4-3-11-20-17(14)16)21-18(22)12-5-7-13(19)8-6-12/h3-11H,2H2,1H3,(H,21,22) |
InChI Key |
BIIYOLYQUUCNAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)F)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-ethoxyquinolin-5-yl)-4-fluorobenzamide typically involves the reaction of 8-ethoxyquinoline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield. The purification process may involve crystallization or other techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(8-ethoxyquinolin-5-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(8-ethoxyquinolin-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(8-ethoxyquinolin-5-yl)-4-fluorobenzamide can be compared with other quinoline derivatives, such as:
N-(8-ethoxyquinolin-5-yl)-2-(4-ethylphenoxy)propanamide: Similar in structure but with different substituents, leading to variations in biological activity.
N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide: Another quinoline derivative with distinct properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
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